4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol
Description
This compound features a benzene-1,2-diol core substituted at the 4-position with a methyl group linked to a dimethylaminoethylamine moiety. Its structure intersects with catecholamine derivatives (e.g., dopamine, epinephrine) and synthetic analogs, making it relevant for pharmacological and chemical studies .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)ethylamino]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-5-12-8-9-3-4-10(14)11(15)7-9/h3-4,7,12,14-15H,5-6,8H2,1-2H3 |
InChI Key |
LCBTUDIELATKFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Calculated based on formula.
Key Observations:
- Amino Group Substitution: The dimethylamino group in the target compound reduces hydrogen-bonding capacity compared to primary amines (e.g., dopamine), likely altering receptor interactions and pharmacokinetics .
- Lipophilicity : Dimethyl substitution increases logP compared to dopamine, suggesting improved blood-brain barrier penetration but reduced solubility in aqueous media .
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Biological Activity
The compound 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol , also known as 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol , is a derivative of benzene and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C10H15N2O2
- IUPAC Name : 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol
- SMILES Representation :
CN(C)CCN(C)CCO
Biological Activity Overview
The biological activity of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol has been studied in various contexts, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol exhibit significant anticancer activity. For example:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated IC50 values ranging from 1.32 µM to 15.4 nM against different cancer types, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Antibacterial Effects : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
The mechanisms by which 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol exerts its biological effects include:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:
- Case Study on Cancer Cell Lines :
- Antimicrobial Testing :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
